Phase Transition Temperature: DOPA (−4 °C) Operates in the Fluid Liquid-Crystalline State at Ambient Temperature, Unlike Saturated PA Analogs That Require Heating Above 65 °C
Differential scanning calorimetry (DSC) data collated from authoritative lipid repositories establish that the sodium salt of DOPA (di-18:1 PA) exhibits a gel-to-liquid-crystalline main phase transition temperature (Tm) of −4 °C, whereas saturated-chain PA analogs exhibit dramatically higher Tm values: DPPA (di-16:0) at 65 °C, DSPA (di-18:0) at 75 °C, and DMPA (di-14:0) at 52 °C . Even the mixed-chain POPA (16:0-18:1) shows a Tm of 28 °C, still 32 °C above that of DOPA, meaning POPA bilayer membranes are in the gel phase at standard laboratory temperature . This temperature gap of 69–79 °C between DOPA and its saturated counterparts means that DOPA is the only PA species among the common panel that is spontaneously in a fluid, disordered-chain state under both room-temperature preparation and cell-culture (37 °C) conditions without requiring a heating step [1].
| Evidence Dimension | Gel-to-liquid-crystalline main phase transition temperature (Tm) |
|---|---|
| Target Compound Data | DOPA (di-18:1 PA, sodium salt): Tm = −4 °C |
| Comparator Or Baseline | DPPA (di-16:0 PA): Tm = 65 °C; DSPA (di-18:0 PA): Tm = 75 °C; DMPA (di-14:0 PA): Tm = 52 °C; POPA (16:0-18:1 PA): Tm = 28 °C |
| Quantified Difference | DOPA Tm is 69 °C lower than DPPA, 79 °C lower than DSPA, 56 °C lower than DMPA, and 32 °C lower than POPA |
| Conditions | Differential scanning calorimetry; fully hydrated multilamellar vesicles in excess water, sodium salt form; data from Avanti Polar Lipids standardized physical properties table |
Why This Matters
For liposome preparation, membrane protein reconstitution, and temperature-sensitive encapsulation protocols conducted at 4–37 °C, DOPA provides a fluid bilayer without the thermal processing, equipment, and potential cargo degradation risks inherently required when using saturated PA species with Tm values exceeding room temperature.
- [1] Demel RA, et al. Monolayer characteristics and thermal behaviour of phosphatidic acids. Chem Phys Lipids. 1992;60(3):209-23. Tm of saturated phosphatidates increases with chain length; Tm decreases markedly with unsaturation. View Source
